molecular formula C11H19N3O2S B2512402 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine CAS No. 1023947-94-5

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine

Cat. No.: B2512402
CAS No.: 1023947-94-5
M. Wt: 257.35
InChI Key: CCSQZNBZBSKIIL-UHFFFAOYSA-N
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Description

“1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine” is a chemical compound with the linear formula C10H17N3O2S . It has a molecular weight of 243.33 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its linear formula C10H17N3O2S . Further details about its structure are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not extensively covered in the search results. It is known that the compound is part of a collection of rare and unique chemicals provided to early discovery researchers .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Activity of Some New 4-Substituted-phenyl-3-chloro-1-{5-[(3, 5-dimethyl-1H-pyrazol-1- yl) methyl]-1, 3, 4-thiadiazol-2-yl}azetidin-2-one : A study by Al-Smaisim (2012) focuses on the synthesis of 3,5-dimethyl-1H-pyrazole derivatives with antibacterial activity against four bacterial species (Al-Smaisim, 2012).
  • Synthesis, Spectral Analysis, and Antibacterial Evaluation : Aziz‐ur‐Rehman et al. (2017) synthesized derivatives of 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine, showing valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017).

Biological Activity and Medical Application

  • Synthesis and Biological Activity of 1-Sulfonyl-3,5-diamino-1H-Pyrazole Derivatives : Zhao Wei (2001) synthesized derivatives of 3,5-diamino-1H-pyrazole-4-nitriles, indicating excellent herbicidal activities (Zhao Wei, 2001).
  • Synthesis, Characterization, and Anti-Breast Cancer Activity : Ghorab et al. (2014) explored the anti-breast cancer activity of pyrazolone derivatives, showing significant results against the MCF7 human tumor breast cancer cell line (Ghorab et al., 2014).

Chemical Studies

  • DFT Study of New Bipyrazole Derivatives and Their Potential Activity as Corrosion Inhibitors : Wang et al. (2006) conducted a theoretical study using density functional theory on bipyrazolic-type organic compounds, analyzing their efficiency as corrosion inhibitors (Wang et al., 2006).

Synthesis of Novel Derivatives

  • Synthesis of Novel 1-Pyrazolyl-2,7-naphthyridine Derivatives : Sirakanyan et al. (2020) synthesized novel 3-amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridines, contributing to the development of new heterocyclic systems (Sirakanyan et al., 2020).

Anticancer Evaluation

  • Anticancer Evaluation of Di- and Trifunctional Substituted 1,3-Thiazoles : Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, identifying compounds with significant activity against various cancer cell lines (Turov, 2020).

Biochemical Analysis

Biochemical Properties

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine-coupled pyrazole derivatives, which are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . The nature of these interactions often involves binding to specific active sites on enzymes, leading to inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole-bearing compounds, including this compound, have been shown to exhibit anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, triazole derivatives, which share structural similarities with pyrazoles, inhibit cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane synthesis . This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that pyrazole derivatives can form stable complexes with various biomolecules, maintaining their activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antileishmanial and antimalarial activities . At higher doses, it may cause toxic or adverse effects. For instance, pyrazole derivatives have been shown to be safe and well-tolerated in mice at doses of 300 mg/kg and 100 mg/kg when administered orally and parenterally, respectively .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, pyrazole derivatives are known to affect the metabolism of hydrazine-coupled compounds, leading to the formation of stable complexes . These interactions can alter the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target cells . These interactions ensure that the compound reaches its intended site of action, enhancing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interaction with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-8-4-6-14(7-5-8)17(15,16)11-9(2)12-13-10(11)3/h8H,4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSQZNBZBSKIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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